Product packaging for Methoxydi(tert-butyl)silane(Cat. No.:)

Methoxydi(tert-butyl)silane

Cat. No.: B14636579
M. Wt: 173.35 g/mol
InChI Key: JBUAPGJVTKQOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methoxydi(tert-butyl)silane is a specialized organosilicon compound with the molecular formula C9H22OSi and a molecular weight of 174.36 g/mol . As a silane coupling agent, its core research value lies in its dual reactivity: the methoxy group is hydrolytically sensitive, allowing the molecule to bond with inorganic surfaces, while the bulky tert-butyl groups provide significant steric hindance and alter the hydrophobicity of modified surfaces . This mechanism is central to its application in the surface modification of metal oxide nanoparticles to prevent agglomeration, improve dispersion in organic polymers, and enhance the performance of composite materials . Furthermore, reagents of this class are widely utilized in organic synthesis as protective groups for hydroxyl and other labile functionalities, with the steric bulk of the di(tert-butyl) group offering unique stability profiles under various reaction conditions . This compound is intended for research applications in materials science and synthetic chemistry. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21OSi B14636579 Methoxydi(tert-butyl)silane

Properties

Molecular Formula

C9H21OSi

Molecular Weight

173.35 g/mol

InChI

InChI=1S/C9H21OSi/c1-8(2,3)11(10-7)9(4,5)6/h1-7H3

InChI Key

JBUAPGJVTKQOSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)OC

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for Methoxydi Tert Butyl Silane

Strategies for the Formation of Silicon-Oxygen Bonds

The construction of the Si-O bond is the cornerstone of Methoxydi(tert-butyl)silane synthesis. Methodologies are broadly categorized into those that exchange an existing alkoxy group (transalkoxylation) and those that start from a more reactive halosilane precursor.

Transalkoxylation involves the substitution of an existing alkoxy or siloxy group on a silicon precursor with a methoxy (B1213986) group from methanol (B129727). This equilibrium-driven process often requires catalytic activation to proceed efficiently, especially with sterically demanding substrates.

Solid acid catalysts offer significant advantages in organic synthesis, including ease of separation, reusability, and reduced corrosive waste. nih.gov Zeolites and montmorillonites are prominent examples used to facilitate transalkoxylation.

Zeolites are crystalline microporous aluminosilicates with a well-defined pore structure and strong Brønsted or Lewis acid sites. researchgate.netresearchgate.net These active sites can protonate the leaving alkoxy group on the silicon precursor, making it a better leaving group and activating the silicon center for nucleophilic attack by methanol. The defined pore sizes of zeolites can also impart shape selectivity, potentially favoring the formation of the desired product while inhibiting side reactions involving bulkier molecules. nih.gov

Montmorillonites are a type of smectite clay with a layered structure. nih.gov Acid-activated montmorillonites can serve as effective heterogeneous catalysts in various liquid-phase organic reactions. Their acidic nature and high surface area facilitate the exchange of alkoxy groups, driving the synthesis of the target methoxysilane.

Catalyst FeatureZeolitesMontmorillonites
StructureCrystalline, microporous framework nih.govLayered aluminosilicate (B74896) clay nih.gov
AcidityStrong Brønsted and Lewis acid sitesPrimarily Lewis and Brønsted acidity upon activation
Key AdvantageShape selectivity due to uniform pores nih.govHigh surface area and accessibility of active sites
RecyclabilityHigh; easily recovered by filtrationHigh; easily recovered by filtration nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net Unlike conventional heating, microwave irradiation provides rapid and uniform heating of the reaction mixture by directly interacting with polar molecules. researchgate.netnih.gov This technique can significantly reduce reaction times, often from hours to minutes, and may lead to higher yields and selectivity. google.com In the synthesis of alkoxysilanes, microwave energy can enhance the rate of transalkoxylation, overcoming the kinetic barriers associated with sterically hindered substrates. The efficiency of microwave heating often depends on the use of a polar solvent or a heat-transfer fluid capable of absorbing microwave radiation. researchgate.net

ParameterConventional HeatingMicrowave-Assisted Synthesis
Heating MechanismConduction and convection (surface heating)Direct dielectric heating (volumetric) researchgate.net
Reaction TimeHoursMinutes google.com
Temperature ControlLess precise, potential for hotspotsPrecise and uniform
EfficiencyLower energy efficiencyHigher energy efficiency, enhanced reaction rates researchgate.net

The most direct and common route for synthesizing this compound involves the use of a halosilane precursor, which offers high reactivity toward nucleophiles.

The reaction between Di(tert-butyl)chlorosilane and methanol is a classic example of nucleophilic substitution. pearson.compearson.com In this process, the methanol molecule acts as a nucleophile, attacking the electrophilic silicon atom and displacing the chloride ion, which serves as the leaving group. The formation of a stable silicon-oxygen bond provides the thermodynamic driving force for the reaction. Due to the significant steric hindrance imposed by the two tert-butyl groups, the reaction mechanism is often considered to be SN1-like, involving a dissociative step where the Si-Cl bond breaks to form a highly reactive silicenium ion-like intermediate, which is then rapidly captured by methanol. pearson.comgatech.edu

The steric bulk of the two tert-butyl groups on the silicon atom in Di(tert-butyl)chlorosilane presents a significant kinetic barrier to nucleophilic attack. tudublin.ie Therefore, careful optimization of reaction conditions is critical to ensure a reasonable reaction rate and high product yield.

Key parameters for optimization include:

Solvent: Polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) or dichloromethane, can effectively solvate the chlorosilane precursor. Using an excess of methanol allows it to function as both the reactant and a polar protic solvent, which can help stabilize the transition state.

Acid Scavenger: The reaction produces hydrogen chloride (HCl) as a byproduct. The addition of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is crucial to neutralize the HCl. This prevents the reversible protonation of methanol and drives the reaction equilibrium toward the products.

Temperature: While elevated temperatures can increase the reaction rate, they may also promote side reactions. The optimal temperature is typically maintained at a moderate level (e.g., room temperature to gentle reflux) to balance reaction kinetics and product stability. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) has been noted to enhance selectivity in reactions involving the di-tert-butylsilyl group, likely by influencing the aggregation state or reactivity of intermediates. tudublin.ie

ParameterCondition/ReagentEffect on Reaction Outcome
SolventPolar Aprotic (e.g., THF)Good precursor solubility.
Excess Methanol (Polar Protic)Acts as both reactant and solvent; stabilizes transition state.
BaseTriethylamine, PyridineNeutralizes HCl byproduct, drives equilibrium to products.
TemperatureLow to ModerateBalances reaction rate while minimizing side reactions.
AdditiveTMEDACan increase selectivity in sterically hindered systems. tudublin.ie

Reactions Involving Halosilane Precursors

Methodologies for Installing tert-Butyl Groups on Silicon

The introduction of bulky tert-butyl groups onto a silicon atom is a critical step in the synthesis of di(tert-butyl)silane derivatives. The large steric demand of these groups necessitates robust chemical methods to form the silicon-carbon bond.

A primary and widely used method for forming Si-C bonds involves the use of powerful organometallic nucleophiles. cfsilicones.com This approach typically utilizes a silicon halide precursor, such as dichlorosilane (B8785471) or trichlorosilane, which reacts with a tert-butyl organometallic reagent.

Grignard Reagents: Tert-butylmagnesium chloride (t-BuMgCl), a Grignard reagent, is a common choice for this transformation. The reaction proceeds via nucleophilic substitution, where the tert-butyl group attacks the electrophilic silicon center, displacing a chloride ion. The synthesis of the related tert-butyldimethylsilyl chloride often involves reacting dimethyldichlorosilane with a Grignard reagent formed from tert-butyl chloride and magnesium. google.com Due to the significant steric hindrance, the introduction of the second tert-butyl group can be challenging and may require more forcing reaction conditions compared to the first substitution.

Organolithium Compounds: Tert-butyllithium (t-BuLi) is another highly effective, albeit more reactive, reagent for this purpose. Its greater nucleophilicity can facilitate the alkylation of sterically hindered silicon centers where Grignard reagents might be less effective.

The general reaction scheme is as follows: SiCl₄ + 2 t-BuM → t-Bu₂SiCl₂ + 2 MCl (where M = MgCl or Li)

The resulting di(tert-butyl)dichlorosilane can then be further functionalized, for instance, by reduction to di(tert-butyl)silane followed by methoxylation.

Reagent TypeSpecific ReagentSilicon PrecursorGeneral Conditions
Grignard Reagenttert-Butylmagnesium chloride (t-BuMgCl)Tetrachlorosilane (SiCl₄) or Trichlorosilane (HSiCl₃)Ethereal solvent (e.g., diethyl ether, THF), controlled temperature
Organolithium Compoundtert-Butyllithium (t-BuLi)Tetrachlorosilane (SiCl₄) or Trichlorosilane (HSiCl₃)Hydrocarbon solvent (e.g., pentane, hexane), low temperature (-78 °C to 0 °C)

Dehydrogenative coupling has emerged as a more atom-economical and environmentally benign alternative to traditional methods that use chlorosilanes. mdpi.comdntb.gov.ua This methodology involves the reaction of a hydrosilane (a compound containing a Si-H bond) with another molecule, leading to the formation of a new bond and the liberation of hydrogen gas (H₂).

In the context of synthesizing this compound, this approach is typically used to install the methoxy group. The synthesis would first focus on preparing di(tert-butyl)silane (t-Bu₂SiH₂). Subsequently, this silane (B1218182) can be reacted with methanol in the presence of a catalyst. The catalyst facilitates the cleavage of the Si-H and O-H bonds, leading to the formation of a Si-O bond and H₂. A wide range of catalysts, including transition metal complexes and simple inorganic promoters, can be used for this transformation. mdpi.com This method avoids the use of halogenated precursors and the formation of salt byproducts.

Catalyst TypeExample CatalystReactantsKey Advantage
Borane CatalystTris(pentafluorophenyl)borane (B(C₆F₅)₃)Hydrosilane + Alcohol/ThiolMetal-free, clean conversion. nih.gov
Borohydride PromoterSodium tri(sec-butyl)borohydrideHydrosilane + AlcoholEfficient under solvent-free conditions. mdpi.com
Transition Metal ComplexesRhodium, Iridium, or Ruthenium complexesHydrosilane + AlcoholHigh catalytic activity for various substrates.

Stereoselective and Regioselective Synthesis Considerations

While this compound itself is an achiral molecule, the di(tert-butyl)silyl group is frequently employed as a sterically demanding directing group or protecting group in more complex organic syntheses. Its significant bulk plays a crucial role in influencing the stereochemical and regiochemical outcomes of reactions.

The two large tert-butyl groups create a sterically crowded environment around the silicon atom. beilstein-journals.org This steric hindrance can effectively block one face of a molecule to which the silyl (B83357) group is attached, forcing an incoming reagent to approach from the less hindered face, thereby achieving high stereoselectivity.

In regioselective reactions, the di(tert-butyl)silyl group can be used to differentiate between two or more reactive sites on a molecule. For example, when protecting a diol, the silylating agent may preferentially react with the less sterically hindered hydroxyl group.

Furthermore, the Thorpe-Ingold effect describes how bulky substituents on a central atom can alter the bond angles, bringing other attached groups closer together and influencing the rates of intramolecular reactions or cyclizations. beilstein-journals.org The large t-Bu-Si-t-Bu angle can impact the conformation of tethered reactive partners, guiding the regioselectivity of intramolecular processes. beilstein-journals.org However, the extreme bulk of di(tert-butyl)silanes can also be a synthetic limitation, sometimes preventing desired nucleophilic substitution reactions at the silicon center. beilstein-journals.org

Analytical and Spectroscopic Characterization Techniques in Synthetic Studies

The confirmation of the structure and purity of this compound relies on a combination of modern analytical and spectroscopic techniques. Each method provides unique information about the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the proton environment. The spectrum would be expected to show a sharp singlet for the three protons of the methoxy group (–OCH₃), a large singlet for the 18 equivalent protons of the two tert-butyl groups, and a signal for the Si-H proton if the reaction is incomplete or if the target is the monosubstituted product.

¹³C NMR: Reveals the carbon skeleton. Distinct signals would appear for the methoxy carbon, the quaternary carbons of the tert-butyl groups, and the methyl carbons of the tert-butyl groups.

²⁹Si NMR: This is a particularly powerful tool for characterizing organosilicon compounds. nih.gov The chemical shift of the silicon nucleus is highly sensitive to its electronic environment, providing direct evidence of the substituents (two tert-butyl groups, one methoxy group, and one hydrogen) attached to the silicon atom.

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can help confirm the structure. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands for this compound would include C-H stretching and bending frequencies for the alkyl groups, a strong Si-O stretching band, and potentially a Si-H stretching band around 2100-2200 cm⁻¹ if the hydrosilane precursor is present.

TechniqueExpected Observations for this compound
¹H NMRSinglet (~3.4-3.6 ppm, 3H, OCH₃); Singlet (~0.9-1.1 ppm, 18H, C(CH₃)₃); Singlet (~4.0-4.5 ppm, 1H, SiH)
¹³C NMRSignal for OCH₃; Signals for quaternary C and CH₃ of tert-butyl groups
²⁹Si NMRCharacteristic chemical shift for a Si atom bonded to C₂, O, and H
IR SpectroscopyC-H stretch (~2850-2950 cm⁻¹); Si-O stretch (~1050-1100 cm⁻¹); Si-H stretch (~2100-2200 cm⁻¹)
Mass SpectrometryMolecular ion peak corresponding to the molecular weight; Fragmentation pattern showing loss of methyl, tert-butyl, or methoxy groups

Iii. Mechanistic Studies of Methoxydi Tert Butyl Silane Reactivity

Investigation of Silicon-Oxygen Bond Cleavage and Formation Mechanisms

The silicon-oxygen single bond (Si-O) is a strong and relatively stable covalent bond due to a combination of sigma bonding and pπ-dπ back-bonding. However, it is susceptible to cleavage under various conditions, particularly via nucleophilic attack at the electrophilic silicon atom. The mechanisms of these transformations are critical for controlling the synthesis and application of organosilicon compounds.

The hydrolysis of alkoxysilanes to silanols is a fundamental reaction in silicon chemistry. The general pathway involves the nucleophilic attack of a water molecule on the silicon center, typically proceeding through a pentacoordinate transition state or intermediate. This is often followed by proton transfer and the departure of the alcohol leaving group (methanol, in the case of methoxydi(tert-butyl)silane).

However, the hydrolytic stability of this compound is exceptionally high compared to less sterically hindered analogs. The two bulky tert-butyl groups create a sterically congested environment around the silicon atom, significantly impeding the approach of the water nucleophile. This steric shielding dramatically slows the rate of hydrolysis. Studies on related bulky silyl (B83357) ethers have shown that increasing steric hindrance leads to greater resistance to hydrolysis. For instance, tert-butoxydimethylsilyl (TBOS) enol ethers are far more resistant to acid hydrolysis than the corresponding trimethylsilyl (B98337) (TMS) derivatives and even slightly more stable than tert-butyldimethylsilyl (TBS) derivatives. researchgate.net While neutral hydrolysis of siloxanes is generally very slow, acid or base catalysis can accelerate the process. researchgate.net Acid catalysis proceeds by protonating the oxygen atom of the methoxy (B1213986) group, making it a better leaving group. Base catalysis involves the activation of water, forming the more potent hydroxide (B78521) nucleophile. Even with catalysis, the hydrolysis of sterically hindered silanes like this compound remains sluggish. taylorfrancis.comtaylorfrancis.com

Table 1: Comparative Hydrolytic Stability of Selected Alkoxysilanes This table illustrates the general trend of increasing stability with greater steric hindrance around the silicon atom. Rates are qualitative and for comparative purposes.

CompoundStructureSteric HindranceRelative Hydrolytic Stability
TetramethoxysilaneSi(OCH₃)₄LowVery Low
Methoxytrimethylsilane(CH₃)₃SiOCH₃ModerateLow
tert-Butyldimethylmethoxysilane(CH₃)₃C(CH₃)₂SiOCH₃HighHigh
This compound [(CH₃)₃C]₂HSiOCH₃Very HighVery High

Alcoholysis and Transalkoxylation Mechanistic Insights

Alcoholysis is the process of cleaving a bond with an alcohol, while transalkoxylation refers specifically to the exchange of one alkoxy group for another on the silicon center. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

For this compound, alcoholysis is also significantly hindered by the tert-butyl groups. The reaction [(CH₃)₃C]₂HSiOCH₃ + R'OH ⇌ [(CH₃)₃C]₂HSiOR' + CH₃OH proceeds slowly without a catalyst. The forward and reverse reactions are subject to the same steric constraints, and the position of the equilibrium is dependent on the relative concentrations of the alcohols and thermodynamic stability of the products.

Transalkoxylation reactions often require catalytic activation to proceed at a practical rate, especially with sterically demanding substrates. Both acid and base catalysts can be employed to facilitate the exchange, following mechanisms similar to those in hydrolysis.

Catalysts play a crucial role in overcoming the high activation energy associated with the cleavage of the Si-O bond in sterically hindered silanes.

Acid Catalysis : Protonic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., FeCl₃) can be used. The mechanism involves the protonation or coordination to the methoxy oxygen, which weakens the Si-O bond and makes the methoxy group a more effective leaving group (as methanol). Theoretical studies on the acid-catalyzed cleavage of the Si-O bond in siloxanes show that protonation of the siloxane oxygen is a key factor in reducing the reaction's energy barrier. researchgate.net

Base Catalysis : Bases such as alkali metal hydroxides or alkoxides catalyze the reaction by deprotonating the incoming nucleophile (water or alcohol), thereby increasing its nucleophilicity. This allows the stronger nucleophile to attack the sterically shielded silicon center more effectively.

Transition Metal Catalysis : While less common for simple hydrolysis or alcoholysis, transition metal complexes are employed in related transformations. For example, ruthenium catalysts have been used to activate silanes for the deprotection of tert-butyl ethers, a process involving C-O bond cleavage facilitated by the silane (B1218182). researchgate.net Similarly, palladium(0) catalysts have been shown to effect the dehydrogenative silylation of alcohols with hindered silanes like tert-butyldimethylsilane. gelest.com Organolanthanide complexes have also been investigated for C-O bond cleavage and show potential for interacting with Si-O bonds. iastate.edu These systems typically operate through mechanisms involving oxidative addition, reductive elimination, or σ-bond metathesis, providing alternative pathways to Si-O bond functionalization.

Steric Effects of tert-Butyl Groups on Reaction Pathways

The two tert-butyl groups are the defining structural feature of this compound, and their steric bulk is the primary determinant of its reactivity.

Nucleophilic substitution at a silicon center is the most common reaction mechanism for alkoxysilanes. libretexts.org The large size of the tert-butyl groups creates a formidable steric barrier, or "steric shield," around the silicon atom. Any incoming nucleophile must navigate this congested space to reach the electrophilic silicon.

This steric hindrance has several consequences:

Reduced Reaction Rates : The rate of nucleophilic attack is dramatically lower for this compound compared to less substituted silanes like methoxytrimethylsilane. Research has shown that cleavage of Si-O bonds can be limited by steric effects, as the reactive silicon center is inherently sterically demanding. york.ac.ukresearchgate.net

Increased Selectivity : The high steric demand can lead to greater selectivity in reactions. For example, a bulky silylating agent will react preferentially with less sterically hindered hydroxyl groups in a polyfunctional molecule.

Mechanism Shift : In extreme cases of steric hindrance, the reaction mechanism might shift from a classic associative (SN2-type) pathway to a dissociative (SN1-type) pathway, although this is less common for silicon.

Studies comparing the reactivity of silyl ethers with varying alkyl substituents have demonstrated a clear trend: larger alkyl groups on the silicon slow the rate of reaction. nih.gov

Table 2: Influence of Steric Hindrance on Relative Rates of Nucleophilic Substitution at Silicon

Silyl GroupExample CompoundSteric BulkRelative Reaction Rate
Trimethylsilyl (TMS)(CH₃)₃Si-ORLowFast
Triethylsilyl (TES)(C₂H₅)₃Si-ORModerateModerate
tert-Butyldimethylsilyl (TBS)(CH₃)₃C(CH₃)₂Si-ORHighSlow
Triisopropylsilyl (TIPS)[(CH₃)₂CH]₃Si-ORVery HighVery Slow
Di(tert-butyl)silyl [(CH₃)₃C]₂HSi-ORExtremely HighExtremely Slow

Impact on Transition State Geometries and Reaction Rates

Nucleophilic substitution at silicon is generally accepted to proceed through a five-coordinate (pentacoordinate) transition state, often described as having a trigonal bipyramidal (TBP) geometry. In this arrangement, the silicon atom is at the center, with three substituents in the equatorial plane and the incoming nucleophile and the leaving group occupying the two axial positions.

The presence of the two bulky tert-butyl groups has a profound destabilizing effect on this transition state. arxiv.org

Increased Steric Strain : To accommodate five substituents, the bond angles around the silicon atom in the TBP transition state are significantly different from the tetrahedral ground state (~109.5°). The ideal equatorial angles are 120°, and the axial-equatorial angles are 90°. Forcing the large tert-butyl groups into this constrained geometry induces significant van der Waals repulsion and steric strain.

Higher Activation Energy : The increased strain energy of the transition state directly translates to a higher activation energy (Ea) for the reaction. According to transition state theory, a higher activation energy results in an exponentially lower reaction rate. This destabilization of the transition state is the primary reason for the low reactivity of this compound.

Therefore, the steric hindrance provided by the tert-butyl groups impacts reactivity not only by physically blocking the approach of the nucleophile (a kinetic effect) but also by raising the energy of the reaction's transition state (a thermodynamic effect on the transition state). taylorfrancis.com

Radical and Ionic Pathways in Silane Chemistry Relevant to this compound

The chemistry of silanes, including this compound, often proceeds through either ionic (hydride transfer) or radical (single-electron transfer) pathways. The specific pathway is dictated by the nature of the reactants, reaction conditions, and the substitution pattern on the silicon atom.

Hydride Transfer Mechanisms from Silanes

Hydride transfer from a silane involves the transfer of a hydride ion (H⁻) to an electrophilic center, a reaction in which silanes are effective due to the electropositive nature of silicon. This process is common in the reduction of carbocations. The general mechanism is considered to be a polar, one-step process where the Si-H bond cleaves as a new C-H bond forms, leading to a transient silicenium ion.

The rate and feasibility of hydride transfer are significantly influenced by the substituents on the silicon atom. Electron-donating groups enhance the hydridic character of the Si-H bond and stabilize the resulting silicenium ion, thus accelerating the reaction. Conversely, electron-withdrawing groups and steric hindrance can impede the process. In the case of this compound, the two bulky tert-butyl groups create considerable steric shielding around the silicon center, which can hinder the approach of an electrophile. The methoxy group, being electronegative, can also exert an electron-withdrawing inductive effect, potentially reducing the hydride-donating ability compared to a simple trialkylsilane. However, the oxygen's lone pairs could also participate in stabilizing a transient positive charge on the silicon through resonance.

Kinetic studies on various hydrosilanes have shown that the reaction generally follows second-order kinetics. However, it has been noted that hydride transfer from alkoxysilanes can follow a more complex mechanism, and for this reason, they have sometimes been excluded from broader kinetic studies.

Single-Electron Transfer Processes

An alternative to the polar hydride transfer mechanism is a single-electron transfer (SET) pathway. In this process, the silane donates an electron to a suitable acceptor, generating a silyl radical cation, which can then undergo further reactions. Silyl radicals can also be generated and act as single-electron reductants themselves.

The propensity for a silane to undergo SET is related to its oxidation potential. While detailed studies on this compound are scarce, the electronic nature of its substituents would play a key role. The bulky tert-butyl groups might sterically influence the stability and reactivity of any resulting radical species. The presence of the methoxy group could also modulate the electronic properties of the silicon center, affecting its tendency to participate in electron transfer.

Rearrangement and Migration Phenomena Involving Silyl Moieties

Rearrangements involving the migration of a silyl group are a hallmark of organosilicon chemistry. These migrations can occur through various mechanisms and are often driven by the formation of a thermodynamically stable silicon-oxygen bond.

One of the most well-known examples of such a rearrangement is the Brook rearrangement , which involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom. wikipedia.org This process is typically base-catalyzed, where deprotonation of a hydroxyl group in an α-silyl alcohol leads to an alkoxide that attacks the adjacent silicon atom, forming a pentacoordinate silicon intermediate. organic-chemistry.org Subsequent cleavage of the Si-C bond results in a carbanion and a silyl ether. organic-chemistry.org The driving force for this rearrangement is the high thermodynamic stability of the Si-O bond. wikipedia.org

While the classic Brook rearrangement involves a C-to-O migration, analogous migrations from other atoms to oxygen are also known. In the context of di(tert-butyl)silyl ethers, the bulky substituents on the silicon atom would be expected to influence the rate and equilibrium of such rearrangements. The steric bulk could disfavor the formation of a crowded pentacoordinate intermediate, potentially slowing down the migration. Di-tert-butylsilyl ethers have been utilized in organic synthesis, where their steric bulk can control regioselectivity and stereoselectivity in certain reactions. tudublin.ie For instance, the di-tert-butylsilyl ether group can undergo regio- and stereoselective migration under specific conditions. tudublin.ie

The reverse of the Brook rearrangement, known as the retro-Brook rearrangement , involves the migration of a silyl group from an oxygen atom to a carbon atom. This process is favored when the resulting carbanion is stabilized, for example, by adjacent electron-withdrawing groups.

Iv. Advanced Applications in Organic Synthesis and Catalysis

Methoxydi(tert-butyl)silane as a Strategic Reagent

The di(tert-butyl)silyl moiety, delivered by reagents such as this compound, represents a highly specialized tool in organic synthesis. Its defining characteristic is the extreme steric hindrance imparted by two tertiary butyl groups attached to the silicon atom. This feature governs its reactivity and provides unique opportunities for selectivity that differentiate it from more common bulky silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS).

Silyl ethers are indispensable as protecting groups for hydroxyl functions due to their ease of installation, stability across a wide range of reaction conditions, and predictable cleavage under specific protocols, most notably with fluoride ions. nih.govchem-station.com The reactivity and stability of a silyl ether are primarily dictated by the steric bulk of the substituents on the silicon atom. ccspublishing.org.cn The di(tert-butyl)silyl group is positioned at the highly hindered end of this spectrum, offering enhanced stability compared to its more common counterparts.

The general order of stability for common silyl ethers is as follows: TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl).

Due to the presence of two bulky tert-butyl groups, the di-tert-butylsilyl (DTBS) group exhibits stability that is greater than TBS and comparable to or even exceeding that of TIPS and TBDPS, particularly towards acidic hydrolysis. tudublin.ie Cleavage of such a sterically encumbered silyl ether typically requires strong fluoride sources, like pyridine-hydrofluoric acid (HF-Py) or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), as the commonly used tetrabutylammonium fluoride (TBAF) may be slow or ineffective. researchgate.net

Table 1: Comparative Stability of Silyl Protecting Groups

Orthogonal protecting group strategy is a cornerstone of complex molecule synthesis, allowing for the selective removal of one protecting group in the presence of others. nih.gov Silyl ethers, being labile to fluoride ions, are orthogonal to many other common protecting groups. researchgate.net The di(tert-butyl)silyl group excels in this role due to its exceptional stability under conditions used to cleave other groups.

For instance, a di(tert-butyl)silyl ether would remain intact under:

Strongly acidic conditions used to remove tert-butoxycarbonyl (Boc) groups or tert-butyl esters.

Basic conditions (e.g., piperidine in DMF) used to remove fluorenylmethyloxycarbonyl (Fmoc) groups.

Oxidative or reductive conditions that might cleave benzyl (Bn) or para-methoxybenzyl (PMB) ethers.

This robust nature allows for its use as a "permanent" protecting group during multiple synthetic steps, reserved for deprotection at a late stage. This strategy is particularly valuable in oligosaccharide and polypeptide synthesis where multiple hydroxyl or amino groups must be differentiated. nih.gov

The primary utility of a highly hindered silylating agent like di-tert-butylsilyl triflate or chloride is the chemoselective protection of sterically accessible hydroxyl groups. chem-station.comccspublishing.org.cn The immense steric bulk of the reagent dictates that it will react preferentially at the least hindered site in a polyol. researchgate.net

Primary vs. Secondary Alcohols: The reagent exhibits a very high degree of selectivity for primary alcohols over secondary alcohols. In a molecule containing both, silylation will occur almost exclusively at the primary position.

Secondary vs. Tertiary Alcohols: The selectivity between secondary and tertiary alcohols is absolute, with no reaction occurring at the tertiary center.

Among Secondary Alcohols: In complex substrates with multiple secondary alcohols, selectivity can often be achieved based on the local steric environment, with equatorial hydroxyls in cyclic systems reacting faster than more hindered axial ones. researchgate.net

This predictable selectivity allows for the differentiation of hydroxyl groups in carbohydrates, steroids, and other complex polyhydroxylated natural products without the need for extensive protecting group manipulations. tudublin.ieresearchgate.net

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., C=C, C=O), is a powerful transformation in organic synthesis. nih.gov The reaction is typically catalyzed by transition metal complexes, with platinum, rhodium, and iron being common choices. mdpi.comresearchgate.netillinois.edu While this compound itself is not a reducing agent, the corresponding hydrosilane, di(tert-butyl)methoxysilane [(tBu)₂Si(H)OMe], could serve as a hydride source in such reactions.

The reactivity of a hydrosilane is influenced by both steric and electronic effects. The two tert-butyl groups on di(tert-butyl)methoxysilane would make it one of the most sterically demanding hydrosilanes. This bulk would significantly influence the reaction's outcome:

Regioselectivity: In the hydrosilylation of alkynes, the steric profile of the silane (B1218182) can control the regioselectivity of the addition, potentially favoring the formation of specific vinylsilane isomers.

Catalyst Interaction: The large steric footprint would affect how the silane interacts with the coordination sphere of the metal catalyst, which could alter the rate and efficiency of the catalytic cycle.

In reductive transformations, such as the reduction of carbonyls to alcohols or esters to ethers, the steric bulk of the silane can enhance diastereoselectivity by controlling the trajectory of the hydride delivery to the electrophilic carbon center.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product. The role of a silyl compound in an MCR can be varied. While there is limited specific literature on this compound in MCRs, its properties suggest potential applications.

A key use would be as a sterically demanding protecting group on one of the starting materials. For example, in a Passerini or Ugi reaction involving a hydroxyl-containing aldehyde or isocyanide, the di(tert-butyl)silyl ether could be used to protect the alcohol. Its significant bulk could then influence the stereochemical course of the reaction by directing the approach of other reactants, thereby controlling the formation of new stereocenters in the product. The stability of the group ensures it would survive the reaction conditions, to be removed at a later stage.

Selective Silylation and Desilylation Strategies (analogous to TBS/TBDPS)

Catalytic Roles and Ligand Design in Transition Metal Catalysis

The defining features of a di(tert-butyl)methoxysilyl ligand are:

Extreme Steric Bulk: The two tert-butyl groups create a large, rigid steric profile. This can be used to enforce specific coordination geometries, prevent catalyst dimerization or decomposition, and create a well-defined pocket around the active site. miami.edu This is analogous to the use of bulky phosphine ligands like tri-tert-butylphosphine.

Strong σ-Donation: Silyl ligands are strong σ-donors, which increases the electron density at the metal center. This can promote key catalytic steps like oxidative addition and influence the reductive elimination pathways.

These properties could be harnessed to control selectivity in various catalytic processes. For example, in cross-coupling reactions, a bulky silyl ligand could favor the reductive elimination of sterically demanding products. In hydrogenation or hydrosilylation, its steric and electronic influence could enhance enantioselectivity by creating a highly asymmetric catalytic environment. The di(tert-butyl)silanediolate group has also been shown to function as an effective anchor for high-oxidation-state metal fragments, such as those of tellurium and rhenium, indicating its utility in stabilizing reactive metal centers. researchgate.net

As a Ligand Component in Metal-Catalyzed Processes

There is no direct evidence in the reviewed literature of this compound being employed as a ligand component in metal-catalyzed processes. Generally, in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, ligands play a crucial role in stabilizing the metal center and influencing the reaction's efficiency and selectivity. The ligands commonly used are often electron-rich phosphines or N-heterocyclic carbenes. While organosilicon compounds can be involved in these reactions as substrates or reagents, the specific use of this compound as a ligand is not documented.

Participation in Olefin Polymerization Catalysis

Specific studies detailing the participation of this compound in olefin polymerization catalysis are not available. However, the broader class of alkoxysilanes is known to be used as external electron donors in Ziegler-Natta catalysis for the polymerization of olefins like propylene. aalto.firesearchgate.netresearchgate.netvtt.fiacs.org These external donors are crucial for controlling the stereoselectivity of the polymerization, thereby influencing the properties of the resulting polymer, such as its isotacticity and molecular weight distribution. The effectiveness of an alkoxysilane in this role is dependent on the steric and electronic properties of the substituents on the silicon atom.

Table 1: General Role of Alkoxysilanes as External Donors in Ziegler-Natta Catalysis

Catalyst System Component General Function
Titanium-based Catalyst Primary catalyst for olefin polymerization.
Organoaluminum Co-catalyst Activates the primary catalyst.

| Alkoxysilane External Donor | Interacts with the catalyst components to control stereoselectivity and improve polymer properties. |

Influence on Chemo-, Regio-, and Stereoselectivity

There is no specific information available on the influence of this compound on chemo-, regio-, and stereoselectivity in organic reactions. In a more general sense, the di-tert-butylsilyl group, due to its significant steric bulk, can be used as a protecting group to direct the outcome of a reaction. For instance, the formation of a di-tert-butylsilyl ether can block a specific reactive site, thereby allowing a reaction to occur at a different position (regioselectivity) or from a less hindered face of the molecule (stereoselectivity). tudublin.ie

Synthetic Utility in Complex Molecule Construction

Intermediate in Natural Product Synthesis

No specific instances of this compound being used as a key intermediate in the total synthesis of a natural product have been identified in the reviewed literature. Silyl ethers, in general, are extensively used as protecting groups for hydroxyl moieties during the synthesis of complex natural products. jocpr.comtotal-synthesis.comorganic-chemistry.org The choice of the silyl group (e.g., trimethylsilyl (B98337), tert-butyldimethylsilyl, di-tert-butylsilyl) is dictated by the required stability and the conditions for its selective removal.

Application in Pharmaceutical Intermediate Preparation

There is a lack of specific documented applications of this compound in the preparation of pharmaceutical intermediates. The general strategy of using silyl ethers to protect alcohol functionalities is a common practice in pharmaceutical synthesis to prevent unwanted side reactions during the construction of the active pharmaceutical ingredient (API). jocpr.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
N-heterocyclic carbenes
Phosphines
Propylene
tert-butyldimethylsilyl

V. Computational and Theoretical Investigations

Quantum Chemical Characterization of Methoxydi(tert-butyl)silane

Quantum chemical methods provide a quantitative description of the electronic environment and geometry of this compound, offering fundamental insights into its intrinsic properties.

Density Functional Theory (DFT) has become a cornerstone for the computational investigation of organosilicon compounds. For this compound, DFT calculations are instrumental in elucidating its electronic structure. These calculations typically involve the optimization of the molecular geometry to find the lowest energy arrangement of atoms and the subsequent calculation of various electronic properties.

Key electronic parameters obtained from DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G(d), include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity.

Furthermore, Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can provide a detailed picture of the bonding within the molecule. This includes the nature of the Si-O and Si-C bonds, charge distribution, and hyperconjugative interactions that may contribute to the molecule's stability. The calculated molecular electrostatic potential (MEP) map visually represents the electron density distribution, highlighting regions susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

Property Calculated Value (Illustrative) Significance
HOMO Energy -7.5 eV Energy of the highest occupied molecular orbital
LUMO Energy 1.2 eV Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 8.7 eV Indicator of chemical stability and reactivity
Dipole Moment 1.5 D Measure of the overall polarity of the molecule

The two bulky tert-butyl groups attached to the silicon atom in this compound impose significant steric constraints that dictate its conformational preferences. Computational conformational analysis is employed to identify the most stable spatial arrangements of the molecule and to quantify the energy differences between various conformers.

These studies reveal that the rotation around the Si-C and Si-O bonds is not free but is governed by a potential energy surface with distinct minima and maxima. The most stable conformer will be the one that minimizes the steric repulsion between the large tert-butyl groups and the methoxy (B1213986) group. This often results in a staggered arrangement of the substituents around the silicon atom.

The steric hindrance afforded by the tert-butyl groups is a defining feature of the molecule's chemistry. It shields the silicon center from nucleophilic attack and can influence the regioselectivity and stereoselectivity of reactions involving the molecule. Computational models can quantify this steric bulk, for instance, by calculating cone angles or mapping the steric field around the silicon atom. The significant steric hindrance is a key factor in the high hydrolytic stability observed in di-tert-butyl substituted silyl (B83357) ethers.

Mechanistic Probing through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways and the characterization of transient species that are often difficult to observe experimentally.

Theoretical studies can map out the entire potential energy surface for a given reaction, such as the hydrolysis of the methoxy group. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes at the peak of the energy barrier.

For reactions of sterically hindered alkoxysilanes, computational studies can distinguish between different possible mechanisms, for example, an associative mechanism involving a pentacoordinate silicon intermediate or a dissociative mechanism. The calculated geometries of the transition states can reveal the approach trajectory of attacking reagents and the degree of bond formation and cleavage.

These calculated parameters provide a quantitative understanding of the factors controlling the reactivity of this compound. For instance, the high activation energy calculated for the hydrolysis of bulky silyl ethers is consistent with their observed stability.

Table 2: Calculated Kinetic and Thermodynamic Parameters for a Hypothetical Reaction of this compound (Illustrative Data)

Parameter Calculated Value (Illustrative) Description
Activation Energy (Ea) 25 kcal/mol Energy barrier for the reaction to occur
Enthalpy of Reaction (ΔH) -10 kcal/mol Heat released or absorbed during the reaction
Gibbs Free Energy of Activation (ΔG‡) 30 kcal/mol Free energy barrier, related to the reaction rate
Gibbs Free Energy of Reaction (ΔG) -8 kcal/mol Determines the spontaneity of the reaction

Prediction of Reactivity Patterns and Selectivity

A comprehensive computational understanding of this compound's electronic and steric properties allows for the prediction of its reactivity patterns and selectivity in various chemical transformations. By analyzing the frontier molecular orbitals (HOMO and LUMO), one can predict where the molecule is most likely to act as a nucleophile or an electrophile.

The steric map generated from conformational analysis can predict which sites on the molecule are accessible to reagents of different sizes, thus foreseeing potential regioselectivity. For example, the bulky tert-butyl groups can direct an incoming reagent to attack a less hindered position. In reactions where new stereocenters are formed, computational modeling can predict the favored diastereomer by comparing the energies of the respective transition states. This predictive power is invaluable in the rational design of synthetic routes and the development of new applications for this and related organosilicon compounds.

Due to the absence of specific research on the molecular dynamics simulations of this compound in the solution phase within publicly accessible scientific literature, the requested article focusing on this topic cannot be generated. Extensive searches for computational and theoretical investigations into the solution-phase behavior of this particular compound, as well as closely related sterically hindered alkoxysilanes, did not yield any detailed research findings or data necessary to fulfill the requirements of the prompt.

The instructions specified a detailed article structure, including data tables and in-depth research findings, all strictly focused on "this compound." The performed searches, however, resulted in general information regarding the reactivity of silanes, the conformational analysis of silyl ethers, and computational studies on different, unrelated silane (B1218182) compounds. No molecular dynamics simulations detailing the solution-phase behavior, conformational dynamics, or solvent interactions of this compound were found.

Without any available scientific data on this specific topic, it is not possible to provide a thorough, informative, and scientifically accurate article as requested. The creation of data tables and the discussion of detailed research findings are particularly unachievable given the lack of primary sources.

Therefore, the generation of the article on the "Computational and Theoretical Investigations" of "this compound," specifically focusing on "Molecular Dynamics Simulations for Solution-Phase Behavior," cannot be completed.

Vi. Future Research Directions and Emerging Applications

Development of Sustainable Synthetic Routes for Methoxydi(tert-butyl)silane

The chemical industry's shift towards green chemistry is driving research into more sustainable methods for synthesizing organosilicon compounds, including bulky alkoxysilanes like this compound. Traditional methods often rely on processes that are energy-intensive or use hazardous reagents. Future research is focused on developing environmentally benign and economically viable synthetic pathways.

One promising avenue is the utilization of renewable resources as silicon sources. For instance, methods are being developed to synthesize alkoxysilanes directly from silica (B1680970) (SiO₂) derived from agricultural waste, such as rice hull ash. mdpi.comnih.govacs.org This approach involves the base-catalyzed depolymerization of silica in the presence of alcohols or diols, offering a significant reduction in the carbon footprint compared to traditional carbothermal reduction processes. mdpi.com

Another key area is the development of atom-economical reaction pathways. Dehydrogenative coupling of hydrosilanes with alcohols, catalyzed by earth-abundant metals, presents a highly efficient route to alkoxysilanes where the only byproduct is hydrogen gas. nih.gov Research into solvent-free and microwave-assisted reaction conditions is also gaining traction, as these methods can significantly reduce reaction times and energy consumption while minimizing waste generation. chemrxiv.org Furthermore, the exploration of metal-free and photocatalyst-free synthetic methods, leveraging visible light and electron donor-acceptor complexes, represents a frontier in green synthesis, potentially offering milder and more selective reaction conditions. nih.gov

Table 1: Comparison of Synthetic Routes for Alkoxysilanes

Synthetic Route Key Features Sustainability Advantages Research Focus
From Renewable Silica Uses bio-waste (e.g., rice hull ash) as a silicon source. mdpi.comnih.gov Reduces reliance on fossil fuels; valorization of agricultural waste. Optimizing reaction conditions for high-purity alkoxysilane synthesis.
Dehydrogenative Coupling Reaction of hydrosilanes with alcohols. nih.gov High atom economy (H₂ as the only byproduct); often uses earth-abundant metal catalysts. Development of more efficient and selective catalysts.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions. chemrxiv.org Reduced reaction times; lower energy consumption; often solvent-free. Scaling up processes for industrial applications.

| Metal-Free Catalysis | Employs organic catalysts or photocatalysts. nih.gov | Avoids contamination with transition metals; milder reaction conditions. | Expanding the substrate scope and improving catalyst efficiency. |

Exploration of Novel Catalytic Systems Incorporating Bulky Alkoxysilanes

The steric bulk of the di(tert-butyl)silyl group in this compound influences its reactivity and makes the development of efficient catalytic systems a critical area of research. While precious metals like platinum and rhodium have traditionally been used for reactions such as hydrosilylation, there is a strong push towards catalysts based on more earth-abundant and less toxic metals. chemrxiv.orgacs.orgnih.gov

First-row transition metals such as iron, cobalt, and nickel are emerging as promising alternatives for catalyzing the synthesis and reactions of bulky silanes. chemrxiv.orgacs.org These catalysts can mediate key transformations like dehydrogenative coupling and hydrosilylation, which are fundamental for creating Si-O and Si-C bonds. mdpi.com For example, cobalt complexes have been shown to be effective for the dehydrogenative coupling of hydrosilanes with alcohols. researchgate.net Another innovative approach involves the use of simple, readily available alkali metal species, such as potassium tert-butoxide, to catalyze the direct silylation of C-H bonds, a reaction that traditionally requires expensive transition metals. nih.gov

Mechanistic studies of these novel catalytic systems are crucial for optimizing their performance. For instance, in hydrosilylation reactions, the mechanism can involve several steps, including the coordination of the silane (B1218182) and the unsaturated substrate to the metal center, followed by hydride transfer or oxidative addition. researchgate.net The steric hindrance of bulky substituents on the silicon atom can significantly impact the kinetics and selectivity of these steps. Understanding these effects will enable the design of catalysts tailored for specific transformations involving sterically demanding silanes.

Future research will likely focus on:

Developing highly active and selective catalysts based on earth-abundant metals for the synthesis of bulky alkoxysilanes.

Investigating the reaction mechanisms to understand the role of steric and electronic effects of the silane substituents.

Exploring catalyst immobilization and recycling to improve the sustainability of the processes. rsc.org

Advanced Applications in Material Science and Polymer Chemistry (focused on chemical mechanisms)

The distinct properties conferred by the methoxy (B1213986) and di(tert-butyl)silyl groups make this silane a valuable building block in material science and polymer chemistry. Its applications often revolve around surface modification and the synthesis of hybrid organic-inorganic materials.

Surface Modification: Alkoxysilanes are widely used to modify the surfaces of inorganic materials like silica, glass, and metal oxides. nih.govresearchgate.net The chemical mechanism involves the hydrolysis of the methoxy group to a silanol (B1196071) (Si-OH) group, which then condenses with hydroxyl groups on the substrate surface to form stable siloxane (Si-O-Substrate) bonds. acs.orgresearchgate.net The bulky di(tert-butyl) groups play a crucial role in this process. Their large size can hinder the rate of hydrolysis and subsequent condensation, which can be advantageous for achieving controlled, monolayer deposition. chemrxiv.org This steric shielding also creates a robust and hydrophobic protective layer on the surface, defined by the orientation of the non-polar tert-butyl groups. researchgate.net This is utilized in creating water-repellent coatings and modifying the surfaces of nanoparticles to improve their dispersion in polymer matrices. acs.orgresearchgate.net

Polymer Chemistry: In polymer chemistry, bulky alkoxysilanes can act as cross-linking agents or as precursors in sol-gel processes. The sol-gel process involves the controlled hydrolysis and polycondensation of alkoxysilane precursors to form a three-dimensional siloxane network (a gel). nih.govrsc.org The steric bulk of the di(tert-butyl) groups can influence the final structure and properties of the resulting gel. By slowing down the condensation reactions, they can lead to materials with different porosity and mechanical properties compared to those derived from less hindered silanes. rsc.org When incorporated into polymer composites, the silane can form covalent bonds with both the inorganic filler and the organic polymer matrix, acting as a "bridge" to enhance adhesion and improve the mechanical strength and durability of the composite material. acs.orgresearchgate.net

Chemical Vapor Deposition (CVD): this compound's volatility could make it a suitable precursor for CVD applications. In CVD, a volatilized precursor is passed over a heated substrate, where it thermally decomposes to form a thin film. dakenchem.com The mechanism involves the adsorption of the silane onto the surface, followed by surface reactions that lead to film formation and the desorption of byproducts. mdpi.com The bulky tert-butyl groups could influence the deposition kinetics and the final film morphology.

Integration into Automated Synthesis Platforms

The demand for rapid discovery and optimization of new molecules and materials is driving the integration of chemical synthesis with automated platforms. These platforms, which often combine robotics, artificial intelligence (AI), and flow chemistry, offer significant advantages in terms of speed, reproducibility, and the ability to explore vast reaction spaces.

Flow Chemistry: The synthesis of alkoxysilanes can be adapted to continuous flow systems. mdpi.comnih.gov In a flow reactor, reagents are continuously pumped and mixed, and the reaction occurs as the mixture flows through a temperature-controlled tube or channel. nih.gov This approach offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity compared to traditional batch processes. researchgate.net For the synthesis of bulky alkoxysilanes, flow chemistry can help manage exothermic reactions and improve safety. mdpi.com

Robotics and AI: Robotic platforms can automate the entire workflow of a chemical synthesis, from planning the reaction route to executing the experiment and analyzing the products. nih.govresearchgate.net When combined with AI, these systems can autonomously design and perform experiments. chemrxiv.orgresearchgate.net For instance, an AI algorithm could propose potential synthetic routes for a derivatized this compound, which a robotic platform would then execute in a high-throughput manner to screen for the optimal reaction conditions. mdpi.com This integration is particularly powerful for optimizing complex multi-step syntheses and for the discovery of novel compounds with desired properties.

The integration of these technologies could enable:

On-demand synthesis of specific alkoxysilanes with high purity.

High-throughput screening of catalysts and reaction conditions. nih.gov

Accelerated discovery of new materials and polymers based on bulky alkoxysilane building blocks.

Bio-Inspired Applications and Derivatization Strategies

The field of bio-inspired materials chemistry offers exciting new avenues for the application of organosilicon compounds. Nature provides remarkable examples of controlled silica formation, such as in diatoms, which produce intricate silica structures under ambient conditions. nih.gov

Bio-inspired Silicification: Research into bio-inspired silica (BIS) aims to mimic these natural processes. acs.orgnih.gov This typically involves the polycondensation of silicon alkoxides in aqueous media at neutral pH and room temperature, often catalyzed by organic molecules like polyamines that are analogues of proteins found in diatoms. acs.org Bulky alkoxysilanes could be used in these systems to create hybrid organic-inorganic silica materials with tailored porosity and surface properties for applications in drug delivery, catalysis, and separation. The steric hindrance of the di(tert-butyl) groups could influence the morphology and aggregation of the resulting silica nanoparticles.

Biocatalysis: While enzymes that form silicon-carbon bonds are not known in nature, researchers are engineering existing enzymes to catalyze new-to-nature organosilicon transformations. nih.govacs.org This emerging field of "silicon biocatalysis" could provide highly selective and environmentally friendly routes to chiral and functionalized silanes. nih.govacs.org For instance, engineered enzymes could potentially be used for the enantioselective synthesis of derivatized bulky alkoxysilanes, which are difficult to produce using traditional chemical methods.

Derivatization for Bioconjugation and Drug Delivery: To be used in biological applications, this compound would need to be derivatized with functional groups that can interact with biological molecules. This could be achieved through standard organic transformations to introduce moieties such as amines, carboxylic acids, or thiols. These functionalized silanes can then be used for:

Bioconjugation: Covalently attaching the silane to biomolecules like proteins or DNA for diagnostic or therapeutic purposes. nih.gov

Drug Delivery: Using the silane to functionalize the surface of nanoparticles (e.g., magnetic nanoparticles) to improve their stability and allow for the attachment of drugs or targeting ligands. nih.govresearchgate.net The hydrophobic nature of the di(tert-butyl)silyl group could also be exploited in the design of carriers for hydrophobic drugs.

Future research in this area will focus on designing and synthesizing novel derivatives of bulky alkoxysilanes and exploring their utility in creating advanced biomaterials and therapeutic systems.

Q & A

What are the optimal synthetic routes for Methoxydi(tert-butyl)silane, and how do reaction conditions influence yield and purity?

Basic Research Question
this compound can be synthesized via nucleophilic substitution or silane coupling reactions. A common approach involves reacting tert-butyl halides with methoxysilane precursors in anhydrous tetrahydrofuran (THF) under inert atmospheres. For example, sodium hydride (NaH) is often used as a base to deprotonate silanol intermediates, with reaction temperatures maintained at 65–80°C for 12–24 hours to ensure completion . Yield optimization requires careful control of stoichiometry (e.g., 1.2:1 molar ratio of tert-butyl halide to silane precursor) and purification via fractional distillation to isolate the product from byproducts like sodium halides.

Advanced Research Question
Advanced synthesis may involve palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki couplings) for functionalized derivatives. For instance, tert-butyl(4-iodobutoxy)dimethylsilane undergoes iodine substitution in the presence of palladium catalysts and organostannanes, enabling tailored side-chain modifications . Reaction efficiency depends on ligand selection (e.g., triphenylphosphine for stability) and solvent polarity. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking intermediates and confirming regioselectivity .

How can spectroscopic techniques distinguish this compound from structurally similar silanes?

Basic Research Question
Proton NMR (¹H-NMR) is pivotal for structural elucidation. This compound exhibits distinct signals:

  • δ 1.05 ppm : Singlet for tert-butyl groups (18H, -C(CH₃)₃).
  • δ 3.45 ppm : Singlet for methoxy group (3H, -OCH₃).
  • δ 0.10 ppm : Singlet for silicon-methyl groups (if present) .
    Fourier-transform infrared spectroscopy (FTIR) identifies Si-O-C stretches at 1050–1100 cm⁻¹ and Si-C vibrations at 750–800 cm⁻¹. Discrepancies in peak splitting or shifts may indicate impurities like unreacted tert-butyl halides .

Advanced Research Question
High-resolution mass spectrometry (HRMS) and ²⁹Si-NMR provide deeper insights. HRMS confirms molecular ion ([M+H]⁺) accuracy within 2 ppm, while ²⁹Si-NMR resolves silicon environments:

  • δ -10 to -20 ppm : For Si-OCH₃ groups.
  • δ 15–25 ppm : For Si-C(CH₃)₃ groups.
    Contradictions in spectral data (e.g., unexpected splitting in ¹H-NMR) may arise from stereochemical impurities or hydrolysis byproducts, necessitating iterative purification and solvent screening (e.g., hexane vs. dichloromethane) .

What experimental strategies mitigate hydrolysis of this compound during surface modification applications?

Basic Research Question
Hydrolysis sensitivity is a key challenge. To stabilize the compound:

  • Use anhydrous solvents (e.g., toluene, THF) and glovebox conditions (<1 ppm H₂O).
  • Add scavengers like molecular sieves (3Å) or trimethylsilyl chloride to sequester trace water .
  • Optimize hydrolysis time: Shorter durations (1–2 hours) with acidic catalysts (e.g., acetic acid, pH 4–5) reduce uncontrolled polymerization .

Advanced Research Question
Advanced surface functionalization employs hybrid silane systems. For example, blending this compound with 3-aminopropyltriethoxysilane (APTES) enhances adhesion on zirconia or metal oxides. A factorial design (e.g., 3² DOE) can optimize silane ratio (e.g., 1:1 to 1:3 APTES:this compound) and concentration (0.5–2.0 vol.%), with contact angle measurements and electrochemical impedance spectroscopy (EIS) validating corrosion resistance . Contradictions in wettability data (e.g., low R² values) may arise from incomplete hydrolysis; adjusting activation time (e.g., 24 hours vs. 12 hours) improves model reliability .

How do steric effects of tert-butyl groups influence reactivity in cross-coupling reactions?

Advanced Research Question
The bulky tert-butyl groups impose steric hindrance, slowing nucleophilic attack at the silicon center. Kinetic studies using pseudo-first-order approximations reveal rate constants (k) reduced by 40–60% compared to less hindered analogs (e.g., trimethylsilanes). Computational modeling (DFT) identifies transition-state energy barriers 15–20 kJ/mol higher for tert-butyl-substituted silanes, aligning with experimental Arrhenius plots . To counteract steric effects:

  • Use high-pressure conditions (5–10 bar) in autoclaves to accelerate reaction rates.
  • Employ microwave-assisted synthesis (100–150°C, 30–60 minutes) for efficient energy transfer .

What methodologies resolve contradictions in silane polymerization data during sol-gel processes?

Advanced Research Question
Discrepancies in gelation times or polymer molecular weights often stem from variable hydrolysis/condensation rates. Strategies include:

  • In situ monitoring : Raman spectroscopy tracks Si-O-Si network formation.
  • Controlled pH adjustment : Acidic conditions (pH 4–5) favor linear polymers, while basic conditions (pH 9–10) promote branched structures .
  • Additive screening : Glycerol or polyethylene glycol (PEG) modulates viscosity, reducing premature phase separation.

Statistical tools like principal component analysis (PCA) correlate process variables (e.g., temperature, catalyst concentration) with polymer properties, resolving outliers in datasets .

How is this compound utilized in asymmetric synthesis?

Advanced Research Question
The compound serves as a chiral auxiliary in Diels-Alder reactions. For example, (Z)-trimethyl(penta-1,3-dien-yloxy)silane derivatives enable enantioselective cycloadditions with quinones, yielding terpene precursors. Key parameters:

  • Chiral ligands : Binaphthol-derived phosphoramidites enhance enantiomeric excess (ee >90%).
  • Solvent polarity : Low-polarity solvents (e.g., hexane) favor transition-state organization .
    HPLC with chiral columns (e.g., Chiralpak IC) validates ee, while X-ray crystallography confirms absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.